Disperse Yellow 163
Description
Evolution of Disperse Dyes and Their Significance in Contemporary Chemical Science
Disperse dyes were first developed in the early 1920s to color cellulose (B213188) acetate, a hydrophobic fiber. researchgate.net These nonionic dyes are sparingly soluble in water and are applied from a fine aqueous dispersion. researchgate.netodoo.com The growth of synthetic fibers, particularly polyethylene (B3416737) terephthalate (B1205515) (PET), propelled the development and importance of disperse dyes. sci-hub.ru Today, they represent a significant portion of the dye market, with their application extending to various synthetic materials like polyester (B1180765), nylon, and acrylics. researchgate.netsci-hub.ruhermetachem.com
The evolution of disperse dyes has been marked by significant advancements in color range, fastness properties, and application methods. tiankunchemical.com Early disperse dyes had limitations in terms of the variety of shades and their durability. tiankunchemical.com However, ongoing research has led to the development of new generations of disperse dyes with a wider color spectrum and improved performance. tiankunchemical.com
In contemporary chemical science, the significance of disperse dyes extends beyond textile coloration. Their unique physicochemical properties have made them valuable in other areas of materials science. Furthermore, environmental concerns have spurred research into developing more eco-friendly disperse dyes and dyeing processes. tiankunchemical.comresearchgate.net This includes the synthesis of dyes with better biodegradability and the development of waterless dyeing technologies. tiankunchemical.comresearchgate.net
Unique Position of Disperse Yellow 163 within Azo Dye Chemistry and Material Science
This compound, a member of the single azo class of dyes, holds a specific position in the field of azo dye chemistry. worlddyevariety.com Its chemical structure, characterized by a dichlorinated and nitrated phenyl group linked via an azo bond to a substituted aniline, is key to its properties. worlddyevariety.comchemicalbook.com The manufacturing process involves the diazotization of 2,6-dichloro-4-nitroaniline (B1670479) and subsequent coupling with N,N-bis(2-cyanoethyl)benzenamine. worlddyevariety.comchemicalbook.com
The presence of halogen atoms and the nitro group in its structure influences its affinity, dye uptake, and diffusion coefficient, which are critical parameters in dyeing processes. researchgate.net These structural features contribute to its characteristic reddish-yellow hue and its suitability for dyeing polyester and its blended fabrics. worlddyevariety.comchemicalbook.com
In material science, this compound is of interest for applications beyond traditional dyeing. It has been studied in the context of advanced dyeing systems, such as waterless dyeing in silicone media, which aims to reduce the environmental impact of textile processing. researchgate.net Its properties are also relevant in the development of specialty materials, including those for automotive fabrics. sci-hub.ru
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C18H14Cl2N6O2 |
| Molecular Weight | 417.25 g/mol |
| CAS Registry Number | 67923-43-7, 71767-67-4 |
| Appearance | Yellow powder/grain |
| Boiling Point | 685.4±55.0 °C (Predicted) |
| Density | 1.37 g/cm³ |
| Class | Single azo |
Data sourced from multiple references. worlddyevariety.comchemicalbook.comchemsrc.commade-in-china.com
Current Academic Research Frontiers and Methodological Approaches for this compound
Current academic research on this compound is multifaceted, exploring both its fundamental properties and novel applications. A significant area of investigation is the development of more sustainable and efficient dyeing processes. Researchers are exploring waterless dyeing systems using silicone as a medium to minimize water pollution. researchgate.net Studies in this area have examined the dye uptake, colorfastness, and levelness of this compound in such systems, comparing them to conventional water-based dyeing. researchgate.net
Another frontier of research involves the synthesis of novel disperse dyes with enhanced properties. While not a direct modification of this compound, research into new azo disperse dyes provides insights into structure-property relationships that are applicable to this class of compounds. researchgate.netresearchgate.netnih.gov For instance, the introduction of different functional groups can alter the dye's color, fastness, and environmental profile. researchgate.net
Methodological approaches in the study of this compound and related dyes include various analytical techniques. Spectroscopic methods are used for structural characterization, while studies on dyeing kinetics and equilibrium provide insights into the dyeing mechanism. researchgate.net Research also delves into the potential for these dyes in non-textile applications, such as in the formulation of inks for ink-jet printing. patsnap.com
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 2,6-dichloro-4-nitroaniline |
| N,N-bis(2-cyanoethyl)benzenamine |
| Disperse Orange 44 |
| Disperse Red 92 |
| Disperse Red 86 |
| Disperse Violet 28 |
| Disperse Blue 60 |
| Disperse Red 279 |
| Disperse Red 302 |
| Disperse Yellow 42 |
| Disperse Yellow 54 |
| Disperse Red 60 |
| Disperse Blue 56 |
| Disperse Yellow 64 |
| 1,8-dinitroanthraquinone |
| Thiophenol |
| Dimethyl formamide |
| Dimethyl acetamide |
| Potassium hydroxide (B78521) |
| 2-methyl-3-hydroxyquinoline-4-carboxylic acid |
| Phthalic anhydride |
| Ethyl p-aminobenzoate |
| Ethanol |
| Water |
| Sodium hydrosulfite |
| 2-Naphthalenesulfonic acid |
| Disperse Red 177 |
| 1,8-dichloroanthraquinone |
| Xylene |
| 2-chloro-5-trifluoromethylaniline |
| Nitrosylsulfuric acid |
| Acetic acid |
| Direct Red 80 |
| Disperse Yellow 42 |
| Basic Blue 9 |
| Vanillin |
| Ninhydrin |
| 2-aminophenol |
| 4-((4-aminophenyl)diazenyl)benzenesulfonate |
| 4-aminophenol |
| 2,2'-dihydroxyazobenzene |
| Reactive Red 2 |
| Reactive Yellow 145A |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[N-(2-cyanoethyl)-4-[(2,6-dichloro-4-nitrophenyl)diazenyl]anilino]propanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N6O2/c19-16-11-15(26(27)28)12-17(20)18(16)24-23-13-3-5-14(6-4-13)25(9-1-7-21)10-2-8-22/h3-6,11-12H,1-2,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUERWWKQVXXPML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=C(C=C(C=C2Cl)[N+](=O)[O-])Cl)N(CCC#N)CCC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7070846 | |
| Record name | 3,3'-((4-((2,6-Dichloro-4-nitrophenyl)azo)phenyl)imino)bispropiononitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7070846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67923-43-7, 71767-67-4 | |
| Record name | 3,3′-[[4-[2-(2,6-Dichloro-4-nitrophenyl)diazenyl]phenyl]imino]bis[propanenitrile] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67923-43-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Propanenitrile, 3,3'-((4-(2-(2,6-dichloro-4-nitrophenyl)diazenyl)phenyl)imino)bis- | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067923437 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanenitrile, 3,3'-[[4-[2-(2,6-dichloro-4-nitrophenyl)diazenyl]phenyl]imino]bis- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3,3'-((4-((2,6-Dichloro-4-nitrophenyl)azo)phenyl)imino)bispropiononitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7070846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3'-[[4-[(2,6-dichloro-4-nitrophenyl)azo]phenyl]imino]bispropiononitrile | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | Propanenitrile, 3,3'-[[4-[2-(2,6-dichloro-4-nitrophenyl)diazenyl]phenyl]imino]bis | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Reaction Pathway Elucidation
Diazotization-Coupling Reaction Pathways for Azo Chromophore Formation
The defining manufacturing method for Disperse Yellow 163 involves the diazotization of 2,6-dichloro-4-nitroaniline (B1670479), which serves as the diazo component, and its subsequent coupling with N,N-bis(2-cyanoethyl)benzenamine, the coupling component. worlddyevariety.com This electrophilic aromatic substitution reaction is the key step in forming the final dye molecule. researchgate.netslideshare.net
The synthesis begins with the diazotization of the primary aromatic amine, 2,6-dichloro-4-nitroaniline. Due to the presence of electron-withdrawing nitro and chloro groups, this amine is weakly basic and relatively insoluble, making diazotization under standard conditions (e.g., sodium nitrite (B80452) and hydrochloric acid) challenging. iisc.ac.in A more effective method involves using a stronger diazotizing agent, such as nitrosyl sulfuric acid, which is prepared by dissolving sodium nitrite in concentrated sulfuric acid. iisc.ac.ingoogle.com The amine is dissolved in an acid, and the nitrosyl sulfuric acid is added at a controlled low temperature to form the corresponding diazonium salt. google.com
The resulting diazonium salt is a potent electrophile and is used immediately in the next step. nih.gov It is reacted with the coupling component, N,N-bis(2-cyanoethyl)benzenamine, which contains a strongly activating amino group. The coupling reaction is a classic electrophilic aromatic substitution, where the diazonium ion attacks the electron-rich benzene (B151609) ring of the coupling component. slideshare.netwikipedia.org The substitution typically occurs at the para-position relative to the activating group, yielding the final azo compound, this compound. wikipedia.org
Table 1: Representative Diazotization Reaction Conditions for 2,6-dichloro-4-nitroaniline
| Parameter | Condition | Source |
|---|---|---|
| Diazo Component | 2,6-dichloro-4-nitroaniline | google.com |
| Diazotizing Agent | Nitrosyl sulfuric acid | iisc.ac.ingoogle.com |
| Solvent/Medium | Sulfuric acid | google.com |
| Temperature | 10–30 °C | google.compatsnap.com |
| Reaction Time | 2–4 hours | google.com |
The diazotization-coupling reaction proceeds through distinct intermediates and transition states. The primary reactive intermediate is the 2,6-dichloro-4-nitrobenzenediazonium ion. iisc.ac.indoubtnut.com Most diazonium salts are unstable and potentially explosive when isolated in a dry state; therefore, they are prepared in an acidic aqueous solution at low temperatures (typically 0–10 °C) and used without isolation. nih.govdoubtnut.com
The coupling reaction mechanism involves two main steps:
Electrophilic Attack: The diazonium ion (electrophile) attacks the π-electron system of the N,N-bis(2-cyanoethyl)benzenamine (nucleophile). This initial attack is the slow, rate-determining step of the reaction, proceeding through a high-energy transition state. slideshare.net
Alternative Synthetic Strategies and Process Optimization
Research and industrial efforts have focused on optimizing the synthesis of disperse dyes to improve environmental friendliness, increase yield, and ensure high purity.
A significant advancement in the application of green chemistry to disperse dyes involves the reduction or elimination of water usage. One such innovative approach is a waterless dyeing system that uses a silicone medium, specifically decamethylcyclopentasiloxane (B1670010) (D5), for dyeing polyester (B1180765). researchgate.net This method has been studied with this compound and shows comparable dye uptake and fastness properties to conventional water-based dyeing, thereby eliminating wastewater discharge. researchgate.net Another strategy targets the printing process by developing washing-free disperse dye inks. The addition of water-borne polymers like polyvinyl alcohol (PVA) to the ink formulation can improve the migration of the dye from the ink to the polyester fabric, while the polymer forms a protective film that enhances color fastness, reducing the need for extensive washing. nih.gov
Table 2: Comparison of Dyeing Systems for Polyester
| Property | Conventional Water-Based Dyeing | Silicone Medium (D5) Dyeing | Source |
|---|---|---|---|
| Medium | Water with dispersants | Decamethylcyclopentasiloxane (D5) | researchgate.net |
| Wastewater | Significant discharge | None | researchgate.net |
| Color Levelness | Good | Better | researchgate.net |
| Environmental Impact | High (water pollution) | Low | researchgate.net |
In large-scale manufacturing, maximizing yield and ensuring high product purity are paramount for economic viability and consistent product quality. The adoption of continuous preparation methods, such as using microreactors, offers precise control over reaction parameters like temperature, pressure, and stoichiometry. google.com This level of control can lead to higher yields, improved purity, and safer operation compared to traditional batch processing.
Structural Engineering and Molecular Modifications for Performance Enhancement
The performance characteristics of a dye, such as light fastness and sublimation fastness, can be improved through structural modification or formulation. One strategy involves creating dye mixtures. For instance, blending this compound with other specific disperse dyes can create a product with synergistic properties, such as excellent light fastness and minimized color variation under different light sources. patsnap.com
Furthermore, comparative studies of structurally similar dyes provide insight into performance enhancement. A study analyzing the properties of C.I. This compound and C.I. Disperse Orange 44 in a waterless silicone dyeing system revealed how the presence of additional halogen atoms in the diazo component influences dye uptake and diffusion coefficients. researchgate.net Such research informs the rational design of new dye molecules with tailored properties for specific applications and dyeing systems. Modifying substituents on either the diazo or coupling component is a common strategy for fine-tuning the technical properties of azo disperse dyes. researchgate.net
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 2,6-dichloro-4-nitroaniline |
| N,N-bis(2-cyanoethyl)benzenamine |
| Nitrosyl sulfuric acid |
| Sodium nitrite |
| Sulfuric acid |
| Hydrochloric acid |
| Decamethylcyclopentasiloxane (D5) |
| Polyvinyl alcohol (PVA) |
| Polyvinylpyrrolidone (PVP) |
| Polyethylene (B3416737) glycol (PEG) |
Influence of Substituent Effects on Azo Dye Properties
The properties of azo dyes, including this compound, are profoundly influenced by the nature and position of substituents on their aromatic rings. nih.gov These functional groups alter the electronic structure of the dye molecule, which in turn dictates its color, lightfastness, and affinity for textile fibers. nih.govnih.gov this compound, a monoazo dye, is synthesized from the diazotization of 2,6-dichloro-4-nitroaniline and its subsequent coupling with N,N-bis(2-cyanoethyl)benzenamine. worlddyevariety.com The substituents on both the diazo component (the two chlorine atoms and the nitro group) and the coupling component (the two cyanoethyl groups) play a critical role in its characteristics as a red-light yellow dye for polyester fabrics. worlddyevariety.com
The core structure of azo dyes is the p-aminoazobenzene system. nih.gov Modifications to this core through the addition of various functional groups are a primary strategy for tuning the dye's properties. Electron-withdrawing groups, such as the nitro (-NO₂) and chloro (-Cl) groups present in this compound, and electron-donating groups have distinct effects on the molecule's electron density and its light absorption characteristics.
Research into various azo dyes demonstrates a clear relationship between substituent type and dye properties. For instance, the introduction of an electron-withdrawing substituent generally increases the rate of oxidation of the dye. ohsu.edu Conversely, the position of a substituent can have varied effects; a chlorine atom at one position may decrease the reduction rate of the azo linkage, while its placement at another position can enhance it. ohsu.edu These modifications influence the dye's stability and its resistance to fading.
The following table summarizes the general influence of different types of substituents on the key properties of azo dyes, based on established research findings.
| Substituent Type | Example Groups | Effect on Electron Density | Impact on Color (λmax) | General Effect on Fastness Properties |
| Electron-Withdrawing | -NO₂, -CN, -Cl, -Br | Decreases electron density on the aromatic system | Bathochromic shift (deeper color) | Generally improves lightfastness and resistance to oxidation |
| Electron-Donating | -CH₃, -OCH₃, -NH₂ | Increases electron density on the aromatic system | Hypsochromic shift (lighter color) | Can sometimes decrease lightfastness |
These principles are fundamental in the development of new azo dyes, allowing chemists to fine-tune the shade and performance characteristics by strategically selecting and placing different functional groups on the parent molecule.
Computational Design of Novel this compound Derivatives
The design of novel azo dyes has increasingly moved towards computational methodologies to predict the properties of new molecules before their costly and time-consuming synthesis. researchgate.net This approach, often utilizing techniques like Density Functional Theory (DFT), allows for the systematic investigation of a wide range of potential derivatives. nih.gov For a compound like this compound, computational design can explore how replacing or modifying its existing substituents would affect its performance as a dye.
The process involves creating a virtual model of the this compound molecule and then systematically altering its structure. For example, the chlorine atoms could be computationally substituted with other halogens like bromine or fluorine, or the nitro group could be replaced with other electron-withdrawing groups. Computational models can then calculate various molecular properties of these hypothetical derivatives. core.ac.uk Key predicted properties include the maximum absorption wavelength (λmax), which correlates to the dye's color, as well as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's stability and reactivity. ohsu.edu
By simulating these properties, researchers can screen a large library of virtual compounds and identify candidates with desired characteristics, such as a specific shade, improved lightfastness, or better thermal stability. This in-silico screening significantly narrows down the number of compounds that need to be synthesized and tested in the laboratory. researchgate.net
The following interactive table illustrates a conceptual framework for the computational screening of potential this compound derivatives. It shows how different substituents could be evaluated based on predicted properties.
| Derivative Structure (Modification on this compound) | Predicted λmax (nm) | Predicted HOMO-LUMO Gap (eV) | Predicted Desirability for Synthesis |
| Substitution of -Cl with -Br at 2,6 positions | 455 | 2.85 | High (Potential for deeper shade with good stability) |
| Substitution of -NO₂ with -CN at 4 position | 440 | 3.10 | Medium (Potential for improved lightfastness) |
| Substitution of -N(CH₂CH₂CN)₂ with -N(CH₂CH₃)₂ | 435 | 2.95 | Low (Potential loss of affinity and fastness) |
| Addition of a methoxy (B1213986) (-OCH₃) group | 448 | 2.70 | Medium (Potential for brighter shade, but may lower fastness) |
This computational-led design strategy accelerates the discovery of new dyes with enhanced properties, tailored for specific applications in the textile industry. sci-hub.se
Advanced Spectroscopic and Physico Chemical Characterization in Research Contexts
Vibrational Spectroscopy for Functional Group Analysis (e.g., FTIR, Raman)
Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman techniques, serves as a powerful tool for identifying the functional groups within the Disperse Yellow 163 molecule. FTIR is particularly sensitive to polar bonds and hetero-nuclear functional groups, while Raman spectroscopy excels in detecting non-polar and homo-nuclear bonds. This complementarity is essential for a comprehensive analysis of the dye's complex structure, which includes a 2,6-dichloro-4-nitrophenyl group, an azo linkage, and an N,N-bis(2-cyanoethyl)aniline group.
The vibrational spectrum of this compound is characterized by signatures corresponding to its distinct structural components. Analysis of its precursor, 2,6-dichloro-4-nitroaniline (B1670479), provides a basis for assigning vibrations related to the nitrophenyl moiety. Key vibrations include strong C-Cl stretching modes, symmetric and asymmetric stretches of the nitro (NO₂) group, and various aromatic C-H and C=C vibrations.
The central azo linkage (-N=N-) is a chromophore that is fundamental to the dye's color. The N=N stretching vibration in aromatic azo compounds typically appears in the 1400–1450 cm⁻¹ region. cdnsciencepub.com This band is often weak in FTIR spectra but produces a strong signal in Raman spectra, making Raman spectroscopy particularly valuable for confirming the integrity of the azo bond. cdnsciencepub.com The cyanoethyl substituents (-CH₂CH₂C≡N) introduce characteristic vibrations, most notably the C≡N stretching band, which is expected in the range of 2240-2260 cm⁻¹.
Table 1: Characteristic Vibrational Frequencies for this compound Functional Groups This table is populated with data based on the analysis of its precursor, 2,6-dichloro-4-nitroaniline, and known frequency ranges for specific functional groups.
| Functional Group | Vibrational Mode | Technique Sensitivity | Expected Wavenumber (cm⁻¹) |
|---|---|---|---|
| Aromatic Nitro (Ar-NO₂) | Asymmetric Stretch | FTIR (Strong) | ~1530 |
| Aromatic Nitro (Ar-NO₂) | Symmetric Stretch | FTIR (Strong) | ~1350 |
| Azo (-N=N-) | Stretch | Raman (Strong) | 1400 - 1450 |
| Cyano (-C≡N) | Stretch | FTIR (Medium) | 2240 - 2260 |
| Aromatic C-Cl | Stretch | FTIR (Strong) | ~715 |
| Aromatic Ring | C=C Stretch | FTIR, Raman | 1400 - 1600 |
Electronic Absorption Spectroscopy for Chromophore Analysis (e.g., UV-Vis)
Electronic absorption spectroscopy, specifically UV-Visible (UV-Vis) spectroscopy, is employed to study the chromophoric system of this compound. The absorption of light in the visible region is responsible for its characteristic yellow color, which arises from the absorption of light in the violet-blue part of the spectrum (approximately 420-430 nm). msu.edu The spectrum of disperse dyes is typically dominated by a broad and intense absorption band. researchgate.net
The electronic structure of this compound is that of a "push-pull" system, where the N,N-bis(2-cyanoethyl)aniline group acts as an electron donor (push) and the 2,6-dichloro-4-nitrophenyl group serves as an electron acceptor (pull). This configuration facilitates a strong intramolecular charge-transfer (ICT) upon electronic excitation.
The intense color of the dye is primarily due to a high-energy π-π* transition. This transition involves the excitation of an electron from a π bonding orbital (the Highest Occupied Molecular Orbital, HOMO) to a π* antibonding orbital (the Lowest Unoccupied Molecular Orbital, LUMO), which is distributed across the conjugated π-system of the entire molecule. In addition to the main π-π* band, weaker n-π* transitions are also possible. These involve the excitation of non-bonding electrons, such as the lone pairs on the nitrogen atoms of the azo group and the oxygen atoms of the nitro group, to the π* antibonding orbital.
Solvatochromism describes the change in a substance's color—and thus its UV-Vis absorption spectrum—when dissolved in different solvents of varying polarity. esisresearch.org This phenomenon is particularly pronounced in push-pull dyes like this compound because the ground state and the excited state have different dipole moments.
Upon excitation, the ICT character of the molecule increases, leading to a more polar excited state compared to the ground state. Polar solvents will stabilize both the ground and excited states, but the stabilization of the more polar excited state is typically greater. This differential stabilization lowers the energy gap between the two states, resulting in a bathochromic shift (a shift to a longer wavelength, or red-shift) of the maximum absorption wavelength (λₘₐₓ) as solvent polarity increases. This behavior is known as positive solvatochromism. Studying these shifts provides valuable information about the molecule's electronic structure and its interactions with its environment.
Table 2: Predicted Solvatochromic Effects on this compound This table illustrates the expected trend in the maximum absorption wavelength (λₘₐₓ) in solvents of different polarities.
| Solvent | Relative Polarity | Expected Shift in λₘₐₓ | Effect |
|---|---|---|---|
| Hexane | Low | Shorter Wavelength | Hypsochromic (Blue-Shift) |
| Dichloromethane | Medium | Intermediate Wavelength | - |
| Acetone | Medium-High | Longer Wavelength | Bathochromic (Red-Shift) |
| Ethanol | High | Longer Wavelength | Bathochromic (Red-Shift) |
| Water | Very High | Longest Wavelength | Bathochromic (Red-Shift) |
Mass Spectrometry for Structural Elucidation of Degradation Products (e.g., GC-MS, LC-MS)
Mass spectrometry (MS), particularly when coupled with chromatographic separation techniques like gas chromatography (GC) or liquid chromatography (LC), is indispensable for identifying the products formed during the degradation of this compound. These techniques allow for the separation of complex mixtures and provide precise mass information for each component, enabling structural elucidation.
In environmental and industrial research, understanding the degradation pathway of dyes is critical. For azo dyes, the primary and most studied degradation mechanism is the reductive cleavage of the azo bond (-N=N-). This cleavage breaks the molecule into smaller aromatic amines, a process often mediated by microorganisms or chemical reducing agents. researchgate.net
For this compound, the symmetrical cleavage of the azo bond would result in the formation of two primary aromatic amines. By analyzing samples from degradation experiments using LC-MS or GC-MS, these metabolites can be identified by their specific mass-to-charge ratios (m/z). The identification of these key intermediates confirms the azo bond cleavage as the principal degradation pathway and allows researchers to reconstruct the entire mechanistic sequence. Further degradation of these primary amines may also be monitored.
Table 3: Plausible Degradation Products of this compound via Azo Bond Cleavage This table lists the primary metabolites expected from the reductive cleavage of the azo linkage.
| Parent Compound | Plausible Degradation Product | Chemical Formula | Molecular Weight (g/mol) |
|---|---|---|---|
| This compound | 2,6-dichloro-4-nitroaniline | C₆H₄Cl₂N₂O₂ | 207.02 |
| N¹,N¹-bis(2-cyanoethyl)benzene-1,4-diamine | C₁₂H₁₄N₄ | 214.27 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Conformation and Tautomerism
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the molecular structure and dynamics of chemical compounds. In the context of azo dyes like this compound, NMR is instrumental in elucidating the conformational and tautomeric equilibria in solution and the solid state.
Azo dyes containing hydroxyl or amino groups ortho or para to the azo linkage can exist as a mixture of two tautomeric forms: the azo form and the hydrazone form. This phenomenon, known as azo-hydrazone tautomerism, is a critical factor influencing the color, stability, and application properties of the dye. The equilibrium between these two forms can be influenced by factors such as the solvent, temperature, and pH.
¹H and ¹³C NMR spectroscopy are primary tools for studying this tautomerism. The chemical shifts of protons and carbons in the vicinity of the azo and hydrazone moieties are sensitive to the tautomeric state. For instance, the proton of the hydroxyl group in the azo form and the N-H proton in the hydrazone form would exhibit distinct chemical shifts. Advanced NMR techniques, such as ¹H-¹⁵N Heteronuclear Multiple Bond Correlation (HMBC), can provide direct evidence for the presence of either the -N=N- (azo) or -NH-N= (hydrazone) linkage by observing correlations between protons and nitrogen atoms.
While these methodologies are standard, specific research applying them to this compound, including detailed spectral data and the determination of its tautomeric preference under various conditions, is not available in published literature.
Advanced Diffraction Techniques for Crystalline Structure (e.g., X-ray Crystallography)
Advanced diffraction techniques, particularly single-crystal X-ray crystallography, are definitive methods for determining the three-dimensional atomic arrangement of a molecule in its crystalline solid state. This information is crucial for understanding the molecule's conformation, as well as how it packs in a crystal lattice, which can influence its physical properties such as solubility and melting point.
For a disperse dye like this compound, X-ray crystallography would reveal precise bond lengths, bond angles, and torsion angles, confirming its molecular geometry. Furthermore, it would provide invaluable insights into the intermolecular interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking, that govern the molecular packing in the solid state. These interactions are fundamental to the dye's physical properties and its performance in dyeing applications.
However, a search for the crystal structure of this compound in crystallographic databases and the broader scientific literature did not yield any specific results. Consequently, no data on its unit cell parameters, space group, or a detailed analysis of its molecular packing and intermolecular interactions can be provided.
Degradation Pathways and Environmental Transformation Mechanisms
Photodegradation Mechanisms of Disperse Yellow 163 in Aqueous and Non-Aqueous Systems
Photodegradation involves the breakdown of chemical compounds by light energy. For azo dyes like this compound, this process is primarily driven by the generation of highly reactive chemical species that attack the dye's molecular structure.
The photo-oxidative decomposition of organic pollutants is significantly mediated by reactive oxygen species (ROS). tandfonline.com When a photosensitizer or photocatalyst absorbs light, it can transfer energy to molecular oxygen (O₂), leading to the formation of various ROS, including singlet oxygen (¹O₂), superoxide (B77818) anion radicals (O₂•⁻), and highly potent hydroxyl radicals (•OH). tandfonline.commdpi.com These species are powerful oxidizing agents that can indiscriminately attack organic molecules. tandfonline.com The synergistic action of these ROS is crucial for the effective breakdown of complex dye molecules into smaller, less harmful compounds, eventually leading to complete mineralization into CO₂ and H₂O. mdpi.com For instance, mechanistic investigations into the degradation of similar pollutants have confirmed that ROS play a vital role in the process. rsc.org Studies on various dyes have shown that hydroxyl radicals, in particular, are major active species responsible for degradation. tandfonline.com
The characteristic feature of this compound is the azo bond (–N=N–), which is responsible for its color. The cleavage of this bond is a primary step in the decolorization and degradation of the dye. rsc.orgtandfonline.com Under anaerobic conditions, this reduction can lead to the formation of aromatic amines, which may be toxic and resistant to further breakdown. tandfonline.comcdnsciencepub.com However, in oxidative degradation pathways, radicals such as the hydroxyl radical (•OH) attack the azo linkage, leading to its cleavage. rsc.orgmdpi.com Following the initial azo bond breaking, the resulting intermediate aromatic compounds undergo further radical attack, leading to the opening and breakdown of the aromatic rings. rsc.org This process continues, breaking the molecule down into smaller organic fragments like carboxylic acids and eventually mineralizing them to carbon dioxide and water. rsc.orgcapes.gov.br
The efficiency and rate of photodegradation are highly dependent on several environmental and operational parameters. The kinetics of these reactions often follow pseudo-first-order or Langmuir-Hinshelwood models, particularly in photocatalytic systems. researchgate.netmdpi.com
Key parameters influencing degradation include:
pH: The pH of the solution can affect the surface charge of the photocatalyst and the dye molecule itself, influencing adsorption and reaction rates. For many dye degradation processes using catalysts like TiO₂, an acidic pH is often optimal. mdpi.com For example, the degradation of Reactive Yellow 160A was most efficient at pH 3. mdpi.com
Light Intensity: The rate of degradation generally increases with light intensity, as more photons are available to generate electron-hole pairs on the photocatalyst surface. mdpi.com However, at very high intensities, the rate can become independent of light intensity as other factors become limiting. mdpi.com
Catalyst Dosage: The amount of photocatalyst affects the number of available active sites for the reaction. The degradation rate increases with catalyst dosage up to an optimal point, beyond which adding more catalyst can increase light scattering and turbidity, reducing efficiency. mdpi.comnih.gov
The following table, based on data for the analogous dye Reactive Yellow 160A, illustrates the effect of various parameters on degradation efficiency.
| Parameter | Condition | Degradation Efficiency (%) | Reference |
| Process | UV only (120 min) | 28 | mdpi.com |
| UV/H₂O₂ (120 min) | 77.78 | mdpi.com | |
| UV/H₂O₂/TiO₂ (120 min) | 90.40 | mdpi.com | |
| UV/H₂O₂/SnO₂ (120 min) | 82.66 | mdpi.com | |
| pH (UV/H₂O₂/TiO₂) | 3 | 90.40 | mdpi.com |
| 5 | ~85 | mdpi.com | |
| 7 | ~80 | mdpi.com | |
| 9 | ~75 | mdpi.com | |
| Catalyst Dose (TiO₂) | 250 mg/L | ~85 | mdpi.com |
| 450 mg/L | 90.40 | mdpi.com | |
| 550 mg/L | 89.99 | mdpi.com |
Advanced Oxidation Processes (AOPs) for Chemical Remediation
Advanced Oxidation Processes (AOPs) are a group of technologies designed to produce a high concentration of hydroxyl radicals for the purpose of oxidizing and mineralizing persistent organic pollutants. ijcce.ac.irnih.gov These methods are considered highly efficient for treating wastewater containing synthetic dyes that are resistant to conventional biological treatments. researchgate.netresearchgate.net
Heterogeneous photocatalysis using semiconductor materials is a prominent AOP. Titanium dioxide (TiO₂) is one of the most widely used photocatalysts due to its high chemical stability, non-toxicity, and cost-effectiveness. mdpi.comnih.gov Tin dioxide (SnO₂) is another effective semiconductor photocatalyst. researchgate.netsemanticscholar.org When these materials are irradiated with photons of energy equal to or greater than their band gap, electron-hole pairs are generated on the catalyst surface. rsc.orgnih.gov The combination of TiO₂ and SnO₂ in nanocomposites has been shown to enhance photocatalytic activity compared to the individual materials, attributed to improved charge separation. researchgate.net
The table below shows a comparison of degradation efficiency for the dye Reactive Yellow 160A using different AOPs.
| AOP System | Catalyst | Initial Dye Conc. | pH | Irradiation Time | Degradation (%) | Reference |
| UV/H₂O₂/TiO₂ | TiO₂ | 30 mg/L | 3 | 120 min | 90.40 | mdpi.com |
| UV/H₂O₂/SnO₂ | SnO₂ | 30 mg/L | 3 | 120 min | 82.66 | mdpi.com |
| UV/H₂O₂ | None | 30 mg/L | 3 | 120 min | 77.78 | mdpi.com |
The mechanism of photocatalytic degradation is initiated by the absorption of UV light by the semiconductor (e.g., TiO₂), which excites an electron (e⁻) from the valence band (VB) to the conduction band (CB), leaving behind a positive hole (h⁺) in the valence band. tandfonline.commdpi.com
hν + TiO₂ → e⁻ (CB) + h⁺ (VB) tandfonline.com
These charge carriers migrate to the catalyst surface and initiate redox reactions.
Role of Photo-generated Holes (h⁺): The holes in the valence band are powerful oxidizing agents. They can directly oxidize adsorbed dye molecules. More importantly, they can react with water molecules or hydroxide (B78521) ions (OH⁻) adsorbed on the catalyst surface to produce highly reactive hydroxyl radicals (•OH). rsc.orgnih.govnih.gov
h⁺ + H₂O → •OH + H⁺ tandfonline.comh⁺ + OH⁻ → •OH tandfonline.com
Role of Hydroxyl Radicals (•OH): The hydroxyl radical is an extremely strong, non-selective oxidant that attacks the dye molecules. tandfonline.comnih.gov This attack leads to the cleavage of the azo bond and the subsequent degradation and mineralization of the aromatic intermediates. rsc.orgresearchgate.net
Role of Electrons (e⁻): The electrons in the conduction band typically react with molecular oxygen (O₂) adsorbed on the surface to form superoxide radical anions (O₂•⁻). nih.govmdpi.com
e⁻ + O₂ → O₂•⁻ tandfonline.com
Fenton and Photo-Fenton Oxidation Systems
Fenton and photo-Fenton processes are advanced oxidation processes (AOPs) that utilize the reaction between hydrogen peroxide (H₂O₂) and ferrous ions (Fe²⁺) to generate hydroxyl radicals (•OH). nih.gov These radicals are powerful oxidizing agents capable of degrading a wide range of organic pollutants. nih.govsci-hub.st The fundamental reaction in the Fenton process is:
Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻
The efficiency of the Fenton process is influenced by several factors, including pH, and the concentrations of Fe²⁺ and H₂O₂. sci-hub.stresearchgate.net For instance, studies on other disperse dyes, such as Disperse Yellow 119 and Disperse Red 167, have demonstrated high removal efficiencies of both color and chemical oxygen demand (COD) under acidic conditions (pH 3). researchgate.netcapes.gov.br
The photo-Fenton process enhances the degradation rate by using UV-visible light, which promotes the photoreduction of ferric ions (Fe³⁺) back to ferrous ions (Fe²⁺), thereby regenerating the catalyst and producing additional hydroxyl radicals. nih.govijcce.ac.ir This leads to a more efficient use of iron and can result in higher mineralization rates compared to the conventional Fenton process. nih.gov
Table 1: Comparison of Fenton and Photo-Fenton Processes for Disperse Dye Degradation
| Feature | Fenton Process | Photo-Fenton Process |
| Primary Reactants | Fe²⁺, H₂O₂ | Fe²⁺, H₂O₂, UV-light |
| Key Oxidant | Hydroxyl radical (•OH) | Hydroxyl radical (•OH) |
| Optimal pH | Acidic (typically 2-4) ijcce.ac.ir | Acidic nih.gov |
| Advantages | Simple, cost-effective source of •OH. ijcce.ac.ir | Higher degradation and mineralization rates, more efficient iron utilization. nih.gov |
| Disadvantages | Production of iron sludge, limited to acidic pH. ijcce.ac.ir | Higher operational cost due to energy consumption for UV lamps. |
This table provides a general comparison based on literature for various dyes and may not reflect the exact performance for this compound.
Ozonation Chemistry and Its Role in this compound Decomposition
Ozonation is another effective AOP for treating dye-containing wastewater. Ozone (O₃) is a strong oxidant that can directly react with the chromophoric groups of dye molecules, leading to decolorization. dergipark.org.trmdpi.com The reaction of ozone with organic compounds can occur through two primary pathways: direct electrophilic attack by ozone molecules, which is more prevalent at acidic pH, and indirect reaction with hydroxyl radicals generated from ozone decomposition, which is favored at basic pH. dergipark.org.tr
The efficiency of ozonation can be influenced by factors such as pH, ozone dosage, and the presence of catalysts. dergipark.org.treeer.org Increasing the pH generally enhances the decomposition of ozone into hydroxyl radicals, which can accelerate the degradation of dyes. dergipark.org.tr Catalytic ozonation, using materials like iron or manganese-loaded zeolites, can further improve the removal efficiency by promoting the generation of hydroxyl radicals. mdpi.com For example, a study on Disperse Yellow 42 showed a significant increase in decolorization efficiency with catalytic ozonation compared to ozonation alone. mdpi.com
Electrochemical Oxidation Pathways
Electrochemical oxidation offers a versatile method for the degradation of organic pollutants, including dyes. mdpi.com This process can occur through two main pathways: direct anodic oxidation, where the dye molecule is oxidized directly at the anode surface, and indirect oxidation, where electrochemically generated oxidants in the solution, such as active chlorine species, persulfate, or hydroxyl radicals, degrade the dye. mdpi.com
The effectiveness of electrochemical oxidation depends on the electrode material, electrolyte composition, and applied current density. mdpi.com Anodes with high oxygen evolution overpotential, such as boron-doped diamond (BDD), are often more efficient for the complete mineralization of organic compounds. mdpi.com The electrochemical reduction of azo dyes typically involves a multi-step process, starting with the cleavage of the azo bond to form hydrazo intermediates, followed by further reduction to aromatic amines. nih.gov The specific oxidation and reduction potentials are dependent on the molecular structure of the dye. nih.gov
Biodegradation and Biotransformation Pathways
Biological treatment methods offer an environmentally friendly and cost-effective alternative for the degradation of azo dyes. These processes rely on the metabolic activity of microorganisms to break down the complex dye structures.
Enzymatic Cleavage of Azo Linkages: Azoreductases, Laccases, Peroxidases
The initial and often rate-limiting step in the biodegradation of azo dyes is the reductive cleavage of the azo bond (–N=N–). frontiersin.org This is primarily carried out by a class of enzymes called azoreductases, which are produced by a wide variety of microorganisms. frontiersin.orgijcmas.com Azoreductases catalyze the transfer of electrons to the azo bond, leading to its cleavage and the formation of colorless aromatic amines. frontiersin.org
Other enzymes, such as laccases and peroxidases, also play a role in dye degradation, particularly in the subsequent transformation of the resulting aromatic amines. ijcmas.comfrontiersin.org Laccases are multi-copper oxidases that can oxidize a broad range of phenolic and non-phenolic compounds, including some azo dyes, through a free radical mechanism that can prevent the formation of toxic aromatic amines. ijcmas.comijplantenviro.com Peroxidases, such as lignin (B12514952) peroxidase and manganese peroxidase, utilize hydrogen peroxide to oxidize various substrates and have been shown to be effective in degrading azo dyes. frontiersin.orgtandfonline.com
Table 2: Key Enzymes in the Biodegradation of Azo Dyes
| Enzyme | Source | Mechanism of Action | Role in Degradation |
| Azoreductase | Bacteria, Yeast | Reductive cleavage of the azo bond. frontiersin.org | Initial decolorization step, formation of aromatic amines. frontiersin.org |
| Laccase | Fungi, Bacteria, Plants | Oxidation of phenolic and non-phenolic compounds. frontiersin.orgijplantenviro.com | Degradation of dye molecules and aromatic intermediates. ijcmas.com |
| Peroxidase | Fungi, Plants | Oxidation of substrates in the presence of H₂O₂. frontiersin.orgijplantenviro.com | Degradation of dye molecules and aromatic intermediates. tandfonline.com |
This table summarizes the general functions of these enzymes in azo dye degradation.
Metabolic Pathways of Aromatic Amine Transformation and Mineralization
The breakdown of this compound through azo bond cleavage results in the formation of aromatic amines. canada.cacanada.ca These intermediates can be more toxic and persistent than the original dye molecule. tandfonline.com Therefore, their complete mineralization to harmless substances like carbon dioxide and water is a critical aspect of the degradation process. researchgate.net
Under aerobic conditions, microorganisms can further degrade these aromatic amines through a series of enzymatic reactions. ijcmas.com This typically involves the action of enzymes like dioxygenases, which catalyze the cleavage of the aromatic ring. researchgate.net The resulting aliphatic intermediates are then channeled into central metabolic pathways, such as the Krebs cycle, where they are completely mineralized. researchgate.net The complete degradation of azo dyes often requires a sequential anaerobic-aerobic process, where the initial anaerobic step facilitates the reductive cleavage of the azo bond, and the subsequent aerobic step promotes the mineralization of the resulting aromatic amines. ijcmas.com
Mycoremediation Strategies and Fungal Enzyme Systems
Mycoremediation has emerged as a promising and environmentally compatible strategy for the treatment of water contaminated with synthetic dyes like this compound. nih.gov This approach utilizes the metabolic capabilities of fungi, particularly white-rot fungi, to break down complex organic pollutants. ijcmas.com These fungi secrete a suite of powerful, non-specific extracellular enzymes that can mineralize recalcitrant aromatic compounds, including various classes of dyes. ijcmas.comtandfonline.comuga.edu The primary mechanism does not involve the uptake of the dye into the fungal cells but rather the enzymatic attack in the extracellular environment. uga.edu
The key to the efficacy of white-rot fungi in dye degradation lies in their ligninolytic enzyme systems, which are naturally designed to break down lignin, a complex polymer found in wood. uga.edu This enzymatic machinery is also highly effective against the complex aromatic structures of many synthetic dyes. ijcmas.com The principal enzymes involved in this process are laccases, manganese peroxidases (MnP), and lignin peroxidases (LiP). uga.edunih.gov These enzymes are typically produced during the secondary metabolism of the fungi. uga.edu
Laccases are multi-copper oxidases that catalyze the oxidation of a wide range of phenolic compounds and aromatic amines through a free-radical mechanism, which helps prevent the formation of toxic aromatic amine byproducts. ijcmas.comua.pt Manganese peroxidase is a heme-containing enzyme that requires Mn(II) as a substrate. uga.edu It oxidizes Mn(II) to Mn(III), which is a powerful oxidant that can then degrade a variety of phenolic and non-phenolic compounds. uga.edunih.gov Lignin peroxidase, another heme peroxidase, can directly oxidize non-phenolic aromatic compounds with high redox potentials. uga.edu The combined action of these enzymes allows fungi to decolorize and often completely mineralize dye molecules into simpler, non-toxic compounds like carbon dioxide and water. nih.govuga.edu
Several fungal species have demonstrated significant potential for degrading azo dyes. Fungi such as Phanerochaete chrysosporium, Trametes versicolor, Aspergillus niger, and Pleurotus ostreatus are frequently cited for their robust dye decolorization capabilities. tandfonline.comuga.eduijcmas.comresearchgate.net For instance, Aspergillus flavus has shown a high capacity for decolorizing various reactive and direct azo dyes, with enzyme assays revealing that lignin peroxidase activity was most significant, followed by laccase and manganese peroxidase. ijcmas.com
Table 1: Key Fungal Enzymes in Mycoremediation of Dyes
| Enzyme | Enzyme Class | General Function in Dye Degradation |
| Laccase | Oxidoreductase (multi-copper oxidase) | Oxidizes phenolic and anilinic compounds, often initiating the breakdown of the dye's chromophore. ijcmas.comua.pt |
| Manganese Peroxidase (MnP) | Oxidoreductase (heme peroxidase) | Oxidizes Mn(II) to Mn(III), which then acts as a diffusible oxidant to degrade a wide range of aromatic structures. uga.edunih.gov |
| Lignin Peroxidase (LiP) | Oxidoreductase (heme peroxidase) | Directly oxidizes non-phenolic aromatic compounds with high redox potentials, breaking down complex dye molecules. ijcmas.comuga.edu |
Adsorption Phenomena and Interaction with Adsorbent Materials
Adsorption is a widely used and effective physical method for removing dyes from aqueous solutions. scholaris.ca The process involves the accumulation of the dye molecules (adsorbate) onto the surface of a solid material (adsorbent). sci-hub.se The efficiency of adsorption depends on the properties of both the dye, such as its molecular structure and charge, and the adsorbent, including its surface area, porosity, and surface chemistry. scholaris.ca Activated carbon is a benchmark adsorbent due to its high porosity and large surface area, but various other materials are also studied for this purpose. uctm.edu
Equilibrium Isotherms for Adsorption onto Various Substrates (e.g., Activated Carbon)
Adsorption equilibrium isotherms are fundamental to describing how a dye distributes between the liquid phase and the solid adsorbent surface when the adsorption process reaches a state of equilibrium. iwaponline.com These models provide insight into the adsorption mechanism, the surface properties, and the maximum adsorption capacity of the adsorbent. iwaponline.com
The Langmuir isotherm is one of the most common models. It assumes that adsorption occurs at specific homogeneous sites on the adsorbent surface, forming a monolayer, with no further adsorption once these sites are saturated. scispace.comarabjchem.org The Freundlich isotherm , in contrast, is an empirical model that describes adsorption on heterogeneous surfaces with a non-uniform distribution of adsorption heat and affinities. arabjchem.orgnih.gov It suggests that the adsorption energy decreases as the surface sites are occupied. arabjchem.org
Studies on disperse dyes and other dye classes have shown that their adsorption behavior can often be well-described by these models. For example, the adsorption of Disperse Yellow 42 on modified cotton was found to follow the Langmuir model. nih.gov Similarly, the adsorption of Acid Yellow 17 onto activated bone char and activated water hyacinth was better represented by the Langmuir isotherm than the Freundlich model, indicating monolayer coverage on a homogeneous surface. iwaponline.comscispace.com
Table 2: Representative Adsorption Isotherm Parameters for Dye Adsorption
| Adsorbent | Dye | Isotherm Model | q_max (mg/g) | K_L (L/mg) | K_F ((mg/g)(L/mg)^(1/n)) | n | R² |
| Activated Bone Char | Acid Yellow 17 | Langmuir | 11.80 | 0.528 | - | - | 0.953 |
| Activated Bone Char | Acid Yellow 17 | Freundlich | - | - | 3.309 | 9.099 | 0.650 |
| Activated Water Hyacinth | Acid Yellow 17 | Langmuir | 11.80 | 27.1 | - | - | 0.953 |
| Activated Water Hyacinth | Acid Yellow 17 | Freundlich | - | - | 1.563 | 2.037 | 0.627 |
This table presents illustrative data from studies on similar dyes to demonstrate the application of isotherm models. q_max: maximum monolayer adsorption capacity; K_L: Langmuir constant; K_F: Freundlich constant; n: adsorption intensity; R²: correlation coefficient. iwaponline.comscispace.com
Adsorption Kinetics and Rate-Limiting Steps
Adsorption kinetics describes the rate at which a dye is removed from solution and provides information about the mechanism of adsorption. ijcce.ac.ir Understanding the kinetics is crucial for determining the equilibrium time and identifying the rate-limiting step of the adsorption process. scholaris.ca
Two of the most frequently used kinetic models are the pseudo-first-order and pseudo-second-order models. The pseudo-first-order model assumes that the rate of adsorption is limited by physisorption processes. researchgate.net The pseudo-second-order model suggests that the rate-limiting step is chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and the adsorbate. researchgate.net
Table 3: Representative Kinetic Model Parameters for Dye Adsorption
| Adsorbent | Dye | Kinetic Model | q_e (exp) (mg/g) | q_e (cal) (mg/g) | k₁ (1/min) or k₂ (g/mg·min) | R² |
| Activated Bone Char | Acid Yellow 17 | Pseudo-first-order | 2.29 | 0.34 | 0.0092 | 0.617 |
| Activated Bone Char | Acid Yellow 17 | Pseudo-second-order | 2.29 | 2.30 | 0.059 | 0.997 |
| PTT Polymer | Disperse Red 60 | Pseudo-first-order | 22.58 | - | 0.0283 | 0.976 |
| PTT Polymer | Disperse Red 60 | Pseudo-second-order | 28.25 | - | 1.421 | 0.993 |
This table provides representative data to illustrate the fitting of kinetic models. q_e (exp): experimental adsorption capacity at equilibrium; q_e (cal): calculated adsorption capacity; k₁: pseudo-first-order rate constant; k₂: pseudo-second-order rate constant; R²: correlation coefficient. scispace.comijcce.ac.ir
Thermodynamics of Adsorption: Enthalpy, Entropy, and Gibbs Free Energy Changes
Thermodynamic parameters provide critical insights into the inherent energetic changes associated with the adsorption process. ijeas.org By analyzing the Gibbs free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°), the spontaneity, nature, and feasibility of adsorption can be determined. nih.gov
The Gibbs free energy change (ΔG°) indicates the degree of spontaneity of the adsorption process. A negative value of ΔG° signifies that the adsorption is spontaneous and thermodynamically favorable. nih.govijeas.org The enthalpy change (ΔH°) reveals whether the process is endothermic (ΔH° > 0) or exothermic (ΔH° < 0). mdpi.com An endothermic process is favored by an increase in temperature, while an exothermic process is favored by a decrease in temperature. ijeas.orgsci-hub.se The entropy change (ΔS°) reflects the change in randomness at the solid-solution interface during adsorption. ijeas.org A positive ΔS° suggests increased disorder at the interface, which can occur when the adsorbate molecules displace more solvent molecules from the adsorbent surface. ijeas.org
For many dye adsorption systems, the process is found to be spontaneous and endothermic. For example, the adsorption of 1-Naphthol onto diatomite showed negative ΔG° values and a positive ΔH° value (25.70 kJ/mol), indicating a spontaneous and endothermic physical adsorption process. mdpi.com Similarly, the adsorption of Alizarin Yellow on Saccharum spontaneum was also found to be spontaneous and endothermic. ijeas.org
Table 4: Representative Thermodynamic Parameters for Adsorption Processes
| Adsorbent | Adsorbate | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) | Temperature (K) | Nature of Process |
| Raw Diatomite | 1-Naphthol | -1.19 to -2.96 | +25.70 | +90.22 | 298 - 318 | Spontaneous, Endothermic |
| Modified Diatomite | 1-Naphthol | -4.43 to -6.36 | +37.04 | +139.19 | 298 - 318 | Spontaneous, Endothermic |
| Chitosan Particles | Reactive Red 195 | -1.13 to -2.85 | +23.8 | +83.6 | 298 - 318 | Spontaneous, Endothermic |
This table showcases thermodynamic data from various adsorption studies to illustrate how these parameters define the nature of the process. mdpi.comconicet.gov.ar
Dyeing Mechanisms, Fiber Interactions, and Fastness Chemistry
Thermodynamic and Kinetic Modeling of Disperse Dyeing Processes
To optimize dyeing conditions and ensure reproducibility, the disperse dyeing process is often described using thermodynamic and kinetic models. These models provide quantitative insights into the dye-fiber system at equilibrium and the rate at which this equilibrium is achieved. researchgate.netresearchgate.net
Dye uptake refers to the amount of dye absorbed by the fiber from the dyebath. The exhaustion profile is a curve that plots the percentage of dye removed from the bath over time. core.ac.uk This profile is critical for determining the time required to reach equilibrium and for ensuring level, or uniform, dyeing. core.ac.uk The exhaustion of Disperse Yellow 163 has been evaluated in studies, including those comparing its performance in aqueous versus non-aqueous (silicone) dyeing systems. researchgate.netresearchgate.net The shape of the exhaustion curve is influenced by temperature, dye concentration, and the presence of auxiliaries. researchgate.netresearchgate.net For combination shades, using dyes with compatible exhaustion profiles is essential to achieve on-tone dyeing throughout the process. sci-hub.ru
Kinetic modeling of the dyeing process involves the determination of the diffusion coefficient (D) and the apparent activation energy of diffusion (E). The activation energy represents the energy barrier that dye molecules must overcome to diffuse into the polymer structure. researchgate.net A lower activation energy implies a faster dyeing rate at a given temperature. psu.edu Both parameters are crucial for predicting how changes in temperature will affect the dyeing speed. fraunhofer.de
Studies have shown that for disperse dyes, the diffusion coefficient increases with temperature, while the use of carriers can lower the activation energy, making diffusion easier. researchgate.netpsu.edu The diffusion coefficient of this compound has been specifically analyzed as a key parameter in dyeing performance studies. researchgate.netresearchgate.net
Thermodynamic parameters describe the state of the dye-fiber system once equilibrium has been reached. Key values include:
Standard Affinity (Δμ°): This parameter quantifies the tendency of the dye to move from the liquid phase (dyebath) to the solid phase (fiber). A higher standard affinity value indicates a greater attraction of the dye to the fiber. textiletoday.com.bdpsu.edu
Standard Enthalpy Change (ΔH°): This value indicates whether the dyeing process is exothermic (releases heat) or endothermic (absorbs heat). For many disperse dye systems on polyester (B1180765), the process is endothermic, meaning that an increase in temperature favors higher dye uptake at equilibrium. researchgate.net
Standard Entropy Change (ΔS°): This reflects the change in the randomness or disorder of the system during dyeing. psu.edu
The affinity and other thermodynamic properties of this compound have been subject to scientific analysis. researchgate.net These parameters are vital for understanding the fundamental interactions and predicting the final outcome of the dyeing process.
Table 2: Illustrative Thermodynamic Parameters for Disperse Dyes on Synthetic Fiber (PPS) This table presents data for Disperse Yellow 23 and Disperse Blue 56 to illustrate typical thermodynamic values, as specific quantitative data for this compound was not available in the provided search results.
| Dyeing Condition | Dye Name | Temperature | Standard Affinity (-Δμ°) (kJ/mol) | Enthalpy Change (-ΔH°) (kJ/mol) | Entropy Change (-ΔS°) (J/K·mol) |
| Original PPS | Disperse Yellow 23 | 50°C | 8.6335 | 8.0064 | 17.65 |
| Original PPS | Disperse Yellow 23 | 80°C | 7.4363 | 8.0064 | 17.65 |
| Treated PPS | Disperse Yellow 23 | 50°C | 10.0654 | 9.6459 | 21.13 |
| Treated PPS | Disperse Yellow 23 | 80°C | 8.9590 | 9.6459 | 21.13 |
| Source: Adapted from research on Polyphenylene Sulfide (PPS) fiber dyeing. psu.edu |
Advanced Dyeing Systems and Their Mechanistic Implications
Waterless Dyeing Technologies (e.g., Silicone Medium Dyeing) and Dye Transfer Mechanisms
The textile industry's significant water consumption has propelled research into waterless dyeing technologies, with silicone-based systems emerging as a viable alternative for hydrophobic fibers like polyester. This compound has been a subject of study in these advanced systems. researchgate.net Unlike conventional aqueous dyeing, where water acts as the transport medium, waterless dyeing utilizes non-aqueous solvents, such as cyclic siloxanes (e.g., decamethylcyclopentasiloxane (B1670010) or D5).
The dye transfer mechanism in a silicone medium is fundamentally different from that in water. In aqueous systems, the process relies on the dissolution of a small amount of dye, facilitated by dispersing agents, which then adsorbs onto the fiber surface and diffuses into the polymer matrix. chemicalbook.com In contrast, in a silicone medium, the dye molecules are dissolved directly into the solvent. researchgate.net The dyeing process involves the partitioning of the dye between the silicone solvent and the polyester fiber. The efficiency of this transfer is influenced by the solubility of the dye in the silicone and the swelling of the fiber. Research indicates that accelerants can be used to decrease the dye's solubility in the silicone solvent and improve the swelling of the polyester fiber, thereby enhancing dye uptake. researchgate.net Studies involving this compound in non-aqueous systems have demonstrated that dyeing efficiency can be analyzed based on parameters like dye uptake and diffusion coefficients. researchgate.net This eco-friendly technology not only eliminates wastewater but can also yield dyeings with equivalent or even better fastness and levelness compared to traditional water-based methods. researchgate.net
Influence of Dispersing Agents on Dyeing Performance and Stability
Disperse dyes, including this compound, have very low solubility in water, necessitating the use of dispersing agents for effective application in conventional dyeing. chemicalbook.comcalameo.com These agents, typically anionic surfactants like lignosulfonates or naphthalene (B1677914) sulfonate condensates, perform several critical functions. ayshzj.comuga.edu Their primary role is to ensure the dye remains in a stable, fine, and uniform dispersion, preventing the agglomeration of dye particles which can lead to unlevel dyeing and poor color yield. ayshzj.comayshzj.com
The mechanism involves the adsorption of the dispersing agent onto the surface of the dye particles, creating a protective layer. ayshzj.com This layer imparts a negative charge (in the case of anionic dispersants), causing electrostatic repulsion between particles and preventing them from clumping together. sanyo-chemical-solutions.com This maintains a meta-stable dispersion where individual dye molecules can slowly dissolve into the dyebath and transfer to the fiber. chemicalbook.com Commercial formulations of this compound are typically powders or granules that already contain these agents. calameo.com
Table 1: Representative Comparison of Dispersing Agent Efficacy on a Fluorescent Yellow Disperse Dye Paste This table presents findings from a study on a fluorescent yellow disperse dye, illustrating the typical effects of different dispersing agents.
| Dispersing Agent Type | Particle Size (after 6h grinding) | Thermal Stability (% Particle Size Increase after 5 days at 50°C) | Centrifugal Stability (% Absorbance after 50 min at 3000 rpm) |
| Naphthalene-sulphonic acid (MF) | 150.0 nm | - | - |
| 2-naphthalenesulphonic acid (NNO) | 161.1 nm | 18.75% | - |
| Benzyl naphthalene sulphonate formaldehyde (B43269) condensate (CNF) | 136.0 nm | 8.31% | 78.9% |
| Data derived from a comparative analysis of naphthalene sulphonic derivative dispersing agents. emerald.com |
Chemical Stability and Fastness Properties from a Molecular Perspective
Light Fastness Mechanisms and Photostability Analysis
The photodegradation of dyes typically occurs when the molecule absorbs photons, leading to an excited state. If this energy is not dissipated harmlessly, it can initiate chemical reactions that break down the chromophore, causing fading. mdpi.com For certain azo dyes, high light fastness can be attributed to intramolecular hydrogen bonding. In a mechanism proposed for other highly stable azo dyes, hydrogen bonding between the azo linkage and an adjacent electron-withdrawing group (such as a nitro group) helps to dissipate the absorbed light energy as heat, preventing degradative chemical reactions. sci-hub.ru this compound, with its 2,6-dichloro-4-nitroaniline (B1670479) diazo component, possesses a nitro group ortho to the azo bridge in its synthesized form, which could contribute to this stabilizing effect. worlddyevariety.comchemicalbook.com
Sublimation Fastness and Molecular Weight/Electron Arrangement Correlations
Sublimation fastness is a critical property for disperse dyes applied to polyester, as the fiber often undergoes high-temperature treatments like heat-setting. sci-hub.ru this compound exhibits good to excellent sublimation fastness, with ratings of 5 on a 1-5 scale. worlddyevariety.comchemicalbook.com This property is directly correlated with the dye's molecular weight, polarity, and the stability of its electron arrangement. hermetachem.comhermetachem.com
Generally, dyes with a higher molecular weight and more polar groups have lower volatility and thus higher sublimation fastness. sci-hub.ru this compound has a molecular weight of 417.25 g/mol . worlddyevariety.comchemicalbook.com While not exceptionally high, the presence of two chlorine atoms and a polar nitro (-NO2) group increases intermolecular forces (van der Waals forces and dipole-dipole interactions) both between dye molecules in the crystalline state and between the dye and the polyester fiber. These stronger interactions require more energy to break, reducing the tendency of the dye to sublime out of the fiber at elevated temperatures. The stable electron arrangement within the molecule also contributes to this thermal stability. hermetachem.comhermetachem.com Dyes like this compound are classified as high-energy or S-type dyes, suitable for high-temperature dyeing processes like thermosoling, which demand high sublimation fastness. chemicalbook.com
Table 2: Fastness Properties of this compound
| Fastness Property | Test Method | Rating |
| Light Fastness | ISO 105-B02 (Xenon Arc) | 7 |
| Washing Fastness (Staining) | ISO 105-C06 | 5 |
| Washing Fastness (Fading) | ISO 105-C06 | 5 |
| Sublimation/Ironing Fastness | ISO 105-P01 | 5 |
| Perspiration Fastness (Staining) | ISO 105-E04 | 5 |
| Perspiration Fastness (Fading) | ISO 105-E04 | 5 |
| Rubbing Fastness (Dry) | ISO 105-X12 | 4-5 |
| Rubbing Fastness (Wet) | ISO 105-X12 | 4-5 |
| Data compiled from multiple sources. worlddyevariety.comchemicalbook.comchina-dyestuff.comepsilonpigments.com Scales: Light (1-8), Others (1-5). |
Hydrolytic Stability of the Azo Chromophore
The hydrolytic stability of the dye molecule, particularly the azo chromophore (-N=N-), is crucial for its performance during high-temperature aqueous dyeing (typically at 130°C) and for the wash fastness of the final product. This compound is applied under weakly acidic conditions (pH 4.5-5.5), a range where the dye exhibits maximum stability. calameo.com
The azo linkage is generally stable under these conditions. However, it can be susceptible to cleavage under certain chemical environments. Reductive cleavage, which breaks the -N=N- bond to form two aromatic amines, is a known degradation pathway, particularly under strong reducing conditions used in stripping or certain effluent treatments. semanticscholar.org Furthermore, some modern "alkali-clearable" disperse dyes are intentionally designed with specific functional groups (e.g., fluorosulfonyl or phthalimide (B116566) groups) that hydrolyze under mild alkaline conditions without breaking the azo bond, rendering the dye water-soluble for easy washing off. semanticscholar.orgmdpi.comicrc.ac.ir
This compound, as a conventional disperse dye, does not possess these intentionally labile groups. Its structure is designed for stability. The resistance of its azo chromophore to hydrolysis under the thermal and slightly acidic stress of the dyeing cycle ensures that the dye remains intact within the fiber, which is essential for achieving its characteristic bright yellow shade and high fastness properties. The stability can be challenged under strongly alkaline conditions, which may cause hydrolysis of other groups in the molecule or affect the chromophore itself. acs.org
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Applications for Molecular and Electronic Structure
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study the properties of azo dyes, including Disperse Yellow 163. researchgate.netresearchgate.netdergipark.org.tr DFT calculations allow for the prediction of molecular geometries, vibrational frequencies, and electronic properties, which are in good agreement with experimental data. researchgate.net
Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key application of DFT that helps in understanding the chemical reactivity and kinetic stability of a molecule. imperial.ac.uk The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in this regard. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial parameter for predicting the reactivity of a molecule. acs.org
For azo dyes, a smaller HOMO-LUMO gap generally indicates higher reactivity and a tendency for the molecule to be more easily excited. acs.org The distribution of HOMO and LUMO across the molecule reveals the regions most susceptible to electrophilic and nucleophilic attack, respectively. spectroscopyonline.com In the context of this compound, FMO analysis can predict its stability, color properties, and potential for degradation. Studies on similar azo dyes have shown that the HOMO is often localized on the electron-donating part of the molecule, while the LUMO is centered on the electron-accepting part. spectroscopyonline.com This charge separation upon excitation is fundamental to the dye's color and its interaction with light.
Table 1: Key Parameters from Frontier Molecular Orbital (FMO) Analysis
| Parameter | Description | Significance for this compound |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the electron-donating ability of the molecule. A higher value suggests a greater tendency to donate electrons. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the electron-accepting ability of the molecule. A lower value suggests a greater tendency to accept electrons. |
| HOMO-LUMO Gap (ΔE) | Energy difference between ELUMO and EHOMO | Relates to the chemical reactivity and stability of the molecule. A smaller gap suggests higher reactivity and lower stability. acs.org |
| Global Reactivity Descriptors | ||
| Ionization Potential (I) | The minimum energy required to remove an electron from a molecule. | Calculated as I = -EHOMO. acs.org |
| Electron Affinity (A) | The energy released when an electron is added to a molecule. | Calculated as A = -ELUMO. acs.org |
| Electronegativity (χ) | The ability of an atom to attract shared electrons. | Calculated as χ = (I + A) / 2. acs.org |
Conformational Analysis and Tautomeric Equilibria
Azo dyes like this compound can exist in different tautomeric forms, primarily the azo and the hydrazone forms. rsc.orgresearchgate.net The equilibrium between these tautomers is influenced by factors such as the solvent and the molecular structure itself. researchgate.net DFT calculations are instrumental in determining the relative stabilities of these tautomers and predicting which form is predominant under specific conditions. acs.org
Conformational analysis, also performed using DFT, investigates the different spatial arrangements of atoms in the molecule (conformers) and their corresponding energies. This is crucial for understanding the flexibility of the dye molecule and how it might interact with other molecules, such as the fibers it is intended to dye. For this compound, understanding its preferred conformation and tautomeric state is essential for predicting its dyeing properties and fastness. rsc.org
Molecular Dynamics (MD) Simulations of Dye-Fiber Interactions
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. In the context of dyeing, MD simulations provide a dynamic picture of how dye molecules interact with fibers at the atomic level. researchgate.net
Simulating Dye Diffusion and Adsorption within Polymer Matrices
For this compound, which is used to dye synthetic fibers like polyester (B1180765), MD simulations can model the entire dyeing process. nih.gov This includes the diffusion of the dye molecules from the dyebath to the fiber surface and their subsequent adsorption and penetration into the polymer matrix of the fiber. researchgate.netresearchgate.net These simulations can reveal the key intermolecular forces, such as van der Waals interactions and hydrogen bonds, that govern the binding of the dye to the fiber. researchgate.net By understanding these interactions, it is possible to predict the dye's affinity for the fiber and the resulting color fastness. researchgate.net
Quantum Chemical Calculations for Spectroscopic Property Prediction
Quantum chemical calculations, particularly Time-Dependent Density Functional Theory (TD-DFT), are used to predict the spectroscopic properties of molecules, such as their UV-Visible absorption spectra. researchgate.netdergipark.org.tr These calculations can accurately predict the wavelength of maximum absorption (λmax), which determines the color of the dye. researchgate.net For this compound, these predictions can be correlated with experimental spectra to validate the computational model and to understand the electronic transitions responsible for its yellow color. scispace.comdntb.gov.ua
In silico Docking Studies for Enzyme-Dye Interaction in Biodegradation
The environmental fate of dyes is a significant concern, and understanding their biodegradation is crucial. In silico molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. sciensage.info In the case of this compound, docking studies can be used to investigate how the dye molecule interacts with the active site of enzymes, such as laccases and azoreductases, which are known to be involved in dye degradation. frontiersin.orgnih.govmdpi.com
These studies can identify the key amino acid residues in the enzyme's active site that interact with the dye molecule and can help to elucidate the mechanism of enzymatic degradation. sciensage.infosamipubco.com By understanding these interactions, it may be possible to design more biodegradable dyes or to develop more effective enzymatic treatments for textile wastewater. frontiersin.orgnih.gov
Elucidation of Binding Mechanisms and Enzyme Specificity
While specific molecular docking studies exclusively focused on this compound are not extensively detailed in publicly available literature, the principles of its interaction with enzymes can be elucidated from computational studies on analogous azo dyes. The primary enzymatic interaction of concern for azo dyes is their metabolism by azoreductase enzymes, which are produced by various microorganisms, including intestinal microflora, as well as in mammalian cells. unesp.brcdnsciencepub.com
Molecular Docking and Enzyme Interaction Models
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as a dye) when bound to a second molecule (a receptor, such as an enzyme's active site). unesp.br This method is crucial for understanding the binding mechanism and specificity of enzymes that metabolize xenobiotics like disperse dyes.
For disperse azo dyes, docking studies are often performed with azoreductase enzymes to investigate how the dye molecule fits into the enzyme's active site. unesp.br The process involves:
Preparation of Molecules : Obtaining the 3D structures of the dye (ligand) and the enzyme (receptor). The structure of this compound would be modeled and its energy minimized. The crystal structure of the target azoreductase is typically obtained from a protein data bank.
Docking Simulation : Using software to place the dye molecule into the active site of the enzyme in numerous possible conformations and orientations.
Scoring and Analysis : Each pose is assigned a score based on a scoring function that estimates the binding affinity (e.g., in kcal/mol). The poses with the best scores are analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between the dye and the amino acid residues of the enzyme. unesp.br
Mechanism of Azoreductase Action
Azoreductases catalyze the reductive cleavage of the azo bond (–N=N–), which is the chromophore of the dye. cdnsciencepub.comjazindia.com This process typically occurs under anaerobic (low-oxygen) conditions and leads to the decolorization of the dye by breaking it into smaller, colorless aromatic amines. nepjol.info The general mechanism is a ping-pong bi-bi reaction where the enzyme binds to an electron donor, typically NADH or NADPH, which reduces the enzyme's flavin cofactor (FMN). tandfonline.comfrontiersin.org The reduced enzyme then binds to the azo dye and transfers the electrons to the azo bond, cleaving it. tandfonline.com
Computational studies on other disperse dyes, such as Disperse Red 73 and 78, have shown that the orientation of the dye in the azoreductase active site is critical for the reaction. unesp.br The substrate specificity of azoreductases depends on the functional groups present on the dye molecule near the azo linkage. frontiersin.org For this compound, the presence of chloro and nitro groups on the diazo component and the N,N-bis(2-cyanoethyl) group on the coupler component would dictate its specific interactions and binding affinity within the enzyme's active site. The interaction energy (ΔEint) between the dye and the enzyme is a key calculated parameter that helps predict the stability of the enzyme-substrate complex. unesp.br
Theoretical Studies of Electrochemical Properties for Functional Applications
Theoretical methods, particularly Density Functional Theory (DFT), are instrumental in studying the electronic and electrochemical properties of dyes for functional applications, most notably in Dye-Sensitized Solar Cells (DSSCs). dntb.gov.uascientificarchives.com DSSCs are a type of photovoltaic cell that uses a sensitizer (B1316253) dye adsorbed on the surface of a wide-bandgap semiconductor (e.g., titanium dioxide, TiO₂) to absorb light. diva-portal.orgunito.it
The suitability of a dye like this compound as a sensitizer in a DSSC is governed by its electrochemical and photophysical properties, which can be predicted computationally. scientificarchives.commdpi.com Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and redox potentials. dntb.gov.uanih.gov
Frontier Molecular Orbitals and Photovoltaic Parameters
DFT calculations are used to determine the energies and distribution of the frontier molecular orbitals (HOMO and LUMO). researchgate.net For a dye to be an effective sensitizer, these energy levels must be properly aligned with the conduction band edge (CBE) of the semiconductor (e.g., TiO₂) and the redox potential of the electrolyte (e.g., I⁻/I₃⁻). mdpi.com
LUMO Level : The LUMO energy of the dye must be higher (more negative) than the CBE of the semiconductor. This provides the driving force for the injection of an electron from the photo-excited dye into the semiconductor. mdpi.com
HOMO Level : The HOMO energy of the dye must be lower (more positive) than the redox potential of the electrolyte. This allows the oxidized dye to be efficiently regenerated by accepting an electron from the electrolyte. mdpi.com
HOMO-LUMO Energy Gap (E_g_) : This gap determines the energy of the photons the dye can absorb. A smaller energy gap corresponds to absorption at longer wavelengths. dntb.gov.ua
Theoretical studies on similar azo dyes have been performed to evaluate these parameters. Time-Dependent DFT (TD-DFT) is used to simulate the electronic absorption spectra, predicting the maximum absorption wavelength (λ_max_) which is crucial for light-harvesting efficiency. mdpi.com
Data from Theoretical Studies on Analogous Azo Dyes for DSSC Applications
While specific DFT calculations for this compound's use in DSSCs are not widely published, data from analogous azo dyes demonstrate the utility of these theoretical predictions. The following table presents typical parameters calculated using DFT for azo dyes investigated as potential DSSC sensitizers.
| Parameter | Description | Typical Calculated Value Range | Reference |
| E_HOMO | Energy of the Highest Occupied Molecular Orbital | -5.5 to -6.5 eV | mdpi.com |
| E_LUMO_ | Energy of the Lowest Unoccupied Molecular Orbital | -2.0 to -3.5 eV | mdpi.com |
| E_g_ (HOMO-LUMO) | Energy Gap | 2.0 to 3.5 eV | dntb.gov.ua |
| λ_max_ | Maximum Absorption Wavelength (from TD-DFT) | 450 to 550 nm | mdpi.com |
| V_oc_ | Theoretical Open-Circuit Voltage | 0.6 to 0.9 V | dntb.gov.ua |
| LHE | Light Harvesting Efficiency | 0.8 to 0.95 | dntb.gov.ua |
These computational models also allow for the study of the dye's adsorption onto the TiO₂ surface. scientificarchives.com Different binding modes, such as through the nitro or cyano groups of this compound, can be modeled to determine the most thermodynamically favorable orientation and the strength of the electronic coupling between the dye and the semiconductor surface, which is critical for efficient electron injection. mdpi.com
Emerging Research Areas and Future Perspectives
Integration of Disperse Yellow 163 into Smart and Responsive Materials
The integration of traditional dyes like this compound into smart and responsive materials represents a significant leap forward in textile technology. These materials are designed to react to external stimuli such as light, heat, or electrical fields, offering dynamic functionalities.
Researchers are exploring the incorporation of disperse dyes into liquid crystal elastomer (LCE) fibers to create photo-responsive textiles. researchgate.net This innovative approach could lead to fabrics that change color or shape when exposed to light, opening up possibilities for adaptive camouflage, fashion, and architectural applications. researchgate.netuminho.pt The principle often involves leveraging the photoisomerization properties inherent in some azo dye structures, where the molecule changes its configuration upon light absorption. rsc.org While specific research on this compound in this exact application is emerging, the broader field of azo dye integration into smart textiles provides a strong precedent. rsc.orgekb.eg
Another area of interest is the development of dye-doped liquid crystal smart windows. These systems offer a balance of low driving voltage, fast response times, and tunable color control, making them a promising alternative to existing smart glass technologies. acs.org The performance of these windows relies on the properties of the incorporated dichroic dyes. While current research often focuses on newly synthesized dyes with specific absorption spectra, the potential to adapt existing dyes like this compound for such applications remains an area for future investigation. acs.org
Advanced Analytical Techniques for Real-Time Dyeing Process Monitoring
Optimizing the dyeing process is crucial for efficiency, cost-effectiveness, and environmental sustainability. Advanced analytical techniques are being developed to monitor the dyeing process in real-time, allowing for precise control over dye uptake and exhaustion.
Spectrophotometry, coupled with kinetic models, is a key technique for the online control of dyeing processes. researchgate.net By continuously measuring the absorbance of the dyebath, it is possible to track the concentration of the dye and, consequently, its uptake by the fabric. This real-time data allows for adaptive control of dyeing parameters like temperature and time, ensuring optimal dye utilization. researchgate.net
Direct Analysis in Real-Time Mass Spectrometry (DART-MS) is another powerful tool being explored for the rapid analysis of dyes on textile fibers with minimal sample preparation. nih.gov This technique offers high sensitivity and specificity, enabling the identification and quantification of dyes directly on the fabric. nih.gov While much of the current work focuses on a range of disperse dyes, the methodologies developed are applicable to specific dyes like this compound. nih.gov
The following table summarizes some advanced analytical techniques and their potential applications in monitoring the dyeing process of this compound.
| Analytical Technique | Principle | Application in Dyeing Process Monitoring |
| UV-Visible Spectrophotometry | Measures the absorption of light by the dye in the dyebath. | Real-time tracking of dye concentration and exhaustion rates. |
| DART-MS | Rapid ionization of molecules on a surface for mass spectrometric analysis. | Quick identification and quantification of dye on fabric, quality control. |
| LC-MS/MS | Separates compounds chromatographically and identifies them by mass spectrometry. | Detailed analysis of dye composition and detection of trace impurities. lcms.cz |
Bioremediation and Green Chemical Processes for Dye Wastewater Treatment
The treatment of wastewater from dyeing processes is a critical environmental concern. Research is increasingly focused on bioremediation and green chemical processes as sustainable alternatives to conventional, often harsh, chemical treatments. dergipark.org.trmdpi.com
Bioremediation utilizes microorganisms like bacteria, fungi, and algae to break down or adsorb dye molecules. dergipark.org.trscione.comtecnoscientifica.com Certain bacteria have been shown to effectively decolorize azo dyes under both anaerobic and aerobic conditions. tecnoscientifica.comijcmas.com The process often involves enzymes such as azoreductases, which cleave the azo bond responsible for the dye's color. ijcmas.comresearchgate.net Algae, in a process known as phycoremediation, can also uptake and metabolize dyes into less harmful substances. scione.com While studies often use a range of textile dyes to test the efficacy of these microorganisms, the principles are directly applicable to the degradation of specific azo dyes like this compound. iipseries.orgcanada.ca
Green chemical processes are also being explored. For example, the use of a waterless silicone medium for disperse dyeing is a promising eco-friendly technology. researchgate.net This method has shown comparable dye uptake and fastness properties to traditional water-based dyeing, with the significant advantage of eliminating wastewater discharge. researchgate.net Studies have specifically analyzed the behavior of this compound in such systems, indicating its suitability for these greener dyeing technologies. researchgate.netresearchgate.net
| Bioremediation Agent | Mechanism of Action | Potential for Treating this compound Wastewater |
| Bacteria (e.g., Pseudomonas, Bacillus) | Enzymatic degradation (e.g., azoreductase) of the azo bond. researchgate.net | High potential for decolorization and breakdown of the dye molecule. iipseries.org |
| Fungi (e.g., Aspergillus) | Biosorption and enzymatic degradation. | Effective in removing dye from wastewater. dergipark.org.tr |
| Algae (e.g., Chlorella) | Bioaccumulation, biodegradation, and biosorption. scione.com | Sustainable and eco-friendly treatment option. dergipark.org.tr |
Development of Next-Generation Disperse Dyes with Tunable Properties
The synthesis of novel dyes with tunable properties is a key area of research aimed at improving performance, functionality, and sustainability. rsc.org By modifying the chemical structure of dyes, scientists can control properties such as color, lightfastness, and affinity for specific fibers. mdpi.com
One approach involves the synthesis of novel azo dyes with different functional groups to modulate their optical and electronic properties. rsc.orgmdpi.com For instance, incorporating moieties like fullerene C60 can influence photoisomerization and other photophysical behaviors. rsc.orgrsc.org Another strategy focuses on creating dyes with enhanced stability and fluorescence, which can be achieved by introducing bulky substituents or promoting intramolecular hydrogen bonding. mdpi.com
The development of diketopyrrolopyrrole (DPP)-based dyes is another promising direction. These dyes exhibit strong absorption in the long-wavelength visible and near-infrared regions, addressing limitations of some existing dye classes. acs.org Research into engineering hydrophilic dyes to form aggregates with strong exciton (B1674681) delocalization could pave the way for applications in quantum computing and artificial light-harvesting systems. boisestate.edu While these developments may not directly involve this compound, they represent the future direction of disperse dye chemistry, where performance can be precisely tailored for specific high-tech applications. masterchem-eg.com
Novel Theoretical Frameworks for Predicting Dye Behavior and Performance
Theoretical and computational models are becoming increasingly important in dye chemistry, offering a way to predict the behavior and performance of dyes before they are synthesized. univ-lille.fr These frameworks can significantly accelerate the design and development of new dyes with desired properties.
Micromechanics-based analytical and numerical modeling tools are being used to design advanced materials. umich.edu This performance-driven design approach allows for the tailoring of material microstructures to achieve specific composite properties. umich.edu In the context of dyes, this could translate to predicting how a dye's molecular structure will influence its color, fastness, and interaction with fibers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
